molecular formula C34H24N2O4S2 B12790186 2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) CAS No. 98051-81-1

2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)

Cat. No.: B12790186
CAS No.: 98051-81-1
M. Wt: 588.7 g/mol
InChI Key: XNYMKGXYUZSUNB-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted by a hydroxynaphthyl moiety

Preparation Methods

The synthesis of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of N-(3-hydroxynaphth-2-yl)benzamide.

    Formation of Disulfide Bond: The key step involves the formation of the disulfide bond between two molecules of N-(3-hydroxynaphth-2-yl)benzamide. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The hydroxyl groups on the naphthyl rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and electrophiles for substitution reactions. Major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives.

Scientific Research Applications

2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antioxidant and antibacterial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: The compound’s ability to form stable disulfide bonds makes it useful in the design of self-healing materials and polymers.

    Biological Studies: It is used as a probe to study redox processes and disulfide bond formation in proteins.

    Industrial Applications: The compound’s properties are explored for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets. This redox activity is crucial for its antioxidant and antibacterial properties. The hydroxynaphthyl groups also contribute to its activity by interacting with molecular targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) can be compared with other disulfide-containing compounds and benzamide derivatives:

    2,2’-Dithiobis(benzamide): Lacks the hydroxynaphthyl groups, resulting in different chemical and biological properties.

    N-(3-hydroxynaphth-2-yl)benzamide: Contains only one benzamide group and lacks the disulfide bond, leading to different reactivity and applications.

    Disulfiram: A well-known disulfide compound used in the treatment of alcoholism, which has a different structure and mechanism of action.

Properties

CAS No.

98051-81-1

Molecular Formula

C34H24N2O4S2

Molecular Weight

588.7 g/mol

IUPAC Name

N-(3-hydroxynaphthalen-2-yl)-2-[[2-[(3-hydroxynaphthalen-2-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H24N2O4S2/c37-29-19-23-11-3-1-9-21(23)17-27(29)35-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)36-28-18-22-10-2-4-12-24(22)20-30(28)38/h1-20,37-38H,(H,35,39)(H,36,40)

InChI Key

XNYMKGXYUZSUNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5O)O

Origin of Product

United States

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